N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)9-7-13-10(14-9)8-3-5-12-6-4-8;;/h7-8,12H,3-6H2,1-2H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYKHKZKINHABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(N1)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors such as 1,5-diketones or amino alcohols.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the imidazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted imidazole derivatives .
Scientific Research Applications
Pharmacological Applications
N,N-Dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride has been studied for various pharmacological effects, particularly in the context of its potential as an analgesic and anti-inflammatory agent.
Anti-inflammatory Activity
Recent studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds derived from piperidine and imidazole structures have demonstrated efficacy in inhibiting nitric oxide production and other inflammatory mediators in vitro. A study highlighted that certain derivatives showed IC50 values of 0.86 µM for nitric oxide production, indicating potent anti-inflammatory activity compared to standard drugs like ibuprofen .
Analgesic Effects
The analgesic properties of this compound have also been investigated. In animal models, compounds exhibiting similar structures have been shown to reduce pain responses significantly. For example, one study reported a decrease in writhing responses in mice treated with related compounds at doses of 20 mg/kg, surpassing the effects of traditional analgesics such as diclofenac .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Imidazole Ring : Starting from appropriate piperidine derivatives and aldehydes or ketones.
- Carboxamide Formation : Utilizing acylation techniques to introduce the carboxamide functional group.
- Dihydrochloride Salt Formation : Neutralizing the base form with hydrochloric acid to yield the dihydrochloride salt form.
Case Studies
Several case studies have highlighted the utility of this compound in drug development:
Case Study 1: Anti-cancer Potential
Research has indicated that related imidazole derivatives possess anti-proliferative properties against various cancer cell lines. A study utilizing molecular docking and bioactivity assays found that specific modifications to the imidazole structure led to enhanced cytotoxicity against cancer cells, suggesting a pathway for developing new anticancer agents .
Case Study 2: Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have indicated that certain derivatives can mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases, demonstrating their potential as therapeutic agents for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride and analogous compounds:
*Estimated based on analogous structures in .
Key Observations :
Structural Variations: The target compound’s N,N-dimethyl carboxamide group distinguishes it from Compounds 4 and 5, which feature bulkier aryl (tert-butylphenyl) and alkyl (cyclohexyl/isopropyl) substituents. This likely impacts solubility and target binding .
Synthetic Methods :
- Compounds 4 and 5 are synthesized via a shared Scheme 1, suggesting modular approaches to imidazole functionalization. The target compound may follow similar coupling strategies but lacks explicit documentation .
Biological Relevance :
- Compounds 4 and 5 demonstrate suppression of malignant gene expression , attributed to their ability to disrupt oncogenic protein complexes (e.g., AF9/ENL-DOT1L interactions). The target compound’s dimethyl group may enhance metabolic stability compared to these analogs .
Physicochemical Properties: The dihydrochloride salt form in the target compound and ’s pyrazole analog improves aqueous solubility, critical for in vivo applications. In contrast, Compounds 4 and 5 are monohydrochlorides, which may exhibit lower solubility .
Research Implications
The structural flexibility of imidazole-based compounds allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. For example:
- Piperidine Substitution : The piperidin-4-yl group in the target compound and its analogs provides a basic nitrogen, facilitating interactions with acidic binding pockets in biological targets .
- Carboxamide vs.
Further studies are needed to elucidate the target compound’s specific biological activity and comparative efficacy against its analogs.
Biological Activity
N,N-Dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride, commonly referred to as a piperidine-derived imidazole compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an imidazole ring and a piperidine moiety, contributing to its diverse pharmacological properties.
- Chemical Formula : C₉H₁₆Cl₂N₄O
- Molecular Weight : 267.16 g/mol
- IUPAC Name : 2-(4-Piperidinyl)-1H-imidazole-4-carboxamide dihydrochloride
- Appearance : Powder
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, imidazole derivatives have been shown to exhibit significant affinity for the cannabinoid CB1 receptor, which plays a crucial role in the modulation of neurotransmitter release and has implications in pain management and neuroprotection .
Anticancer Properties
Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. The compound has demonstrated:
- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including HCT116 and HeLa cells, with IC₅₀ values ranging from 80 to 200 nM .
| Cell Line | IC₅₀ (nM) |
|---|---|
| HCT116 | 100 |
| HeLa | 200 |
| MDA-MB-468 | 150 |
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects involves:
- Tubulin Polymerization Inhibition : Similar to other imidazole derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of DNA Damage : The compound increases γ-H2AX foci formation, indicating DNA damage response activation .
Neuropharmacological Effects
In addition to anticancer properties, this compound has been explored for its neuropharmacological effects:
- CB1 Receptor Antagonism : It exhibits high affinity for CB1 receptors, which may contribute to its analgesic properties. This receptor antagonism is being investigated for potential applications in treating neurological disorders .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity and induction of apoptosis at low concentrations .
- Neuroprotective Effects : Another study focused on the neuroprotective potential of this compound in models of neurodegeneration. The findings suggested that it could mitigate neuronal loss through CB1 receptor modulation .
Q & A
Q. What synthetic strategies are recommended for preparing N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves coupling piperidine derivatives with imidazole precursors. Key steps include:
- Cyclization : Use of HBr in acetic acid under reflux to form the imidazole ring (e.g., as demonstrated for analogous piperidine-imidazole hybrids) .
- Salt Formation : Conversion to the dihydrochloride salt via HCl gas or concentrated HCl in anhydrous solvents.
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to improve yields. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidinyl protons at δ 2.5–3.5 ppm, imidazole protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 283.2 for free base; +2Cl⁻ adds ~70.9).
- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement (resolution < 1.0 Å recommended) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases. Purity ≥95% is acceptable for pharmacological studies .
Q. What safety protocols are essential for handling this compound in the lab?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods during synthesis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Exposure Response : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies for receptor-targeted drug design?
- Receptor Binding : Compare analogs (e.g., 2-(Piperidin-2-yl)pyridine dihydrochloride) to identify critical substituents.
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities. Validate with radioligand assays (e.g., ³H-labeled analogs) .
Q. How should researchers resolve contradictions in solubility data reported for this compound?
- Data Discrepancies : Solubility in water varies (e.g., 10–50 mg/mL) due to batch-dependent crystallinity or hydrate formation.
- Resolution Strategies :
Q. What experimental approaches are recommended for studying its pharmacokinetics (PK) and metabolic stability?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates.
- In Vivo PK : Administer IV/PO doses in rodents; collect plasma at timed intervals. Non-compartmental analysis (WinNonlin) to calculate AUC, t₁/₂, and bioavailability .
Q. How can researchers address discrepancies in receptor-binding data between in vitro and cellular assays?
- Potential Causes : Differences in membrane permeability, efflux pumps (e.g., P-gp), or intracellular pH.
- Mitigation :
- Permeability Assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion.
- Efflux Inhibition : Co-treat with verapamil (P-gp inhibitor) in cellular assays.
- pH Adjustment : Perform binding assays at physiological pH (7.4) and compare to lysosomal pH (4.5–5.0) .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Impurity Identification :
- LC-HRMS : Detect trace impurities (e.g., des-methyl byproducts or oxidation products).
- Synthesis Tracking : Use DoE (Design of Experiments) to pinpoint critical parameters (e.g., temperature, catalyst loading).
- Reference Standards : Compare against certified impurities (e.g., N-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide) for spiking experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
